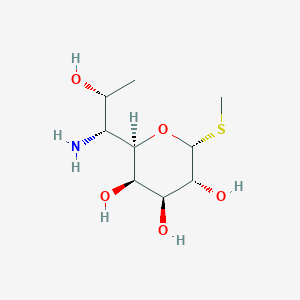

Deoxystreptamine-kanosaminide

Vue d'ensemble

Description

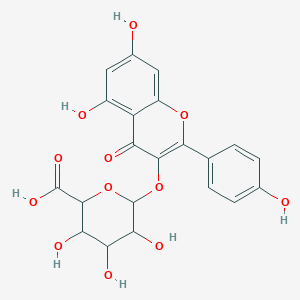

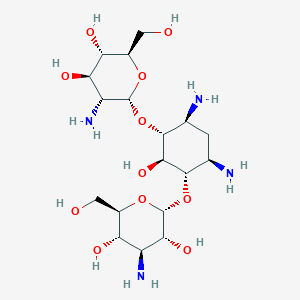

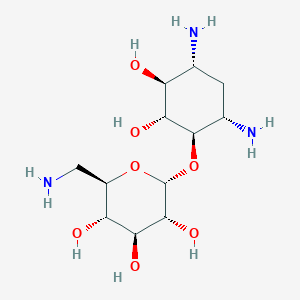

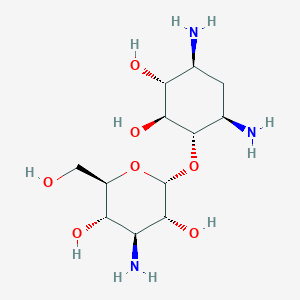

The compound “(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol” is a chemical substance with the molecular formula C8H16O6 .

Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its molecular structure. Without specific information on the molecular structure of this compound, it’s difficult to predict its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. For this compound, it is a white crystalline powder that is soluble in boiling water, slightly soluble in cold water, and insoluble in organic solvents such as ethanol and ether .Applications De Recherche Scientifique

Outils de recherche

Les chercheurs s'appuient sur le Deoxystreptamine-kanosaminide comme matériau de référence :

- Études synthétiques : les scientifiques étudient sa synthèse et ses dérivés pour comprendre la chimie des aminoglycosides .

Orientations futures

Bien que la tobramycine soit utilisée depuis des décennies, la recherche continue d'explorer de nouvelles applications, notamment les systèmes d'administration de médicaments et les thérapies combinées. Sa structure unique continue d'inspirer les recherches scientifiques.

Orientations Futures

Mécanisme D'action

Target of Action

Tobramycin A, also known as Deoxystreptamine-kanosaminide, primarily targets bacterial ribosomes . These ribosomes, specifically the 30S subunit , are essential for protein synthesis in bacteria .

Mode of Action

Tobramycin A interacts with its target by binding to the 16s ribosomal RNA of the bacterial 30S ribosomal unit . This binding inhibits the initiation step of translation . By binding to the A-site, Tobramycin A induces mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This prevents the formation of peptide chains, which results in bacterial cell membrane damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tobramycin A is the protein synthesis pathway in bacteria . By inhibiting this pathway, Tobramycin A prevents the bacteria from producing essential proteins, leading to their death .

Pharmacokinetics

Eye drops and ointments and nebulised formulations both have low systemic absorption .

Result of Action

The result of Tobramycin A’s action is the death of the bacterial cells . By preventing the formation of peptide chains, Tobramycin A causes damage to the bacterial cell membrane, leading to cell death .

Action Environment

The efficacy and stability of Tobramycin A can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Tobramycin A’s action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of Tobramycin A .

Analyse Biochimique

Biochemical Properties

Deoxystreptamine-kanosaminide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound binds to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . The N1 and N3 amino groups of the central deoxystreptamine ring, found in all typical aminoglycosides, are required for specific binding to the 16S rRNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death, particularly in bacterial cells . This makes it a valuable tool in combating bacterial infections.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the bacterial ribosome and inhibiting protein synthesis . This is achieved through promoting mistranslation and elimination of proofreading, which leads to the production of faulty proteins and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for 6 months after receipt and is recommended to be stored at 4°C . It is hygroscopic and should be stored under an inert atmosphere .

Metabolic Pathways

This compound is involved in the aminoglycoside biosynthetic pathway . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes allows for the generation of more robust antibiotic agents .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial ribosome, where it binds and inhibits protein synthesis . This localization is crucial for its function as an antibiotic.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNTQYMFOTKRF-OSDBSAJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942961 | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20744-51-8 | |

| Record name | Streptamine, 4-O-(3-amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

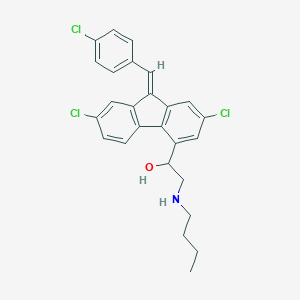

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)